Ethyl 4-(4-formylphenoxy)butanoate
Overview
Description
Ethyl 4-(4-formylphenoxy)butanoate is an organic compound with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of an ethyl ester group, a butanoate chain, and a formylphenoxy moiety. It is primarily used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(4-formylphenoxy)butanoate can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with ethyl 4-bromobutanoate. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(4-carboxyphenoxy)butanoate.
Reduction: 4-(4-hydroxyphenoxy)butanoate.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-formylphenoxy)butanoate is utilized in a variety of scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-formylphenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the phenoxy group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Ethyl 4-(4-hydroxyphenoxy)butanoate
- Ethyl 4-(4-methoxyphenoxy)butanoate
- Ethyl 4-(4-nitrophenoxy)butanoate
Comparison: Ethyl 4-(4-formylphenoxy)butanoate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. For instance, the formyl group allows for specific oxidation and reduction reactions that are not possible with the hydroxy or methoxy derivatives. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in research applications .
Biological Activity
Ethyl 4-(4-formylphenoxy)butanoate, identified by its CAS number 152942-06-8, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms, and applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₃H₁₆O₄
- Molecular Weight : Approximately 252.27 g/mol
- Functional Groups : Contains a formyl group (-CHO), a hydroxy group (-OH), and an ethyl ester linked to a phenolic moiety.
The presence of both the formyl and hydroxy groups is significant as they contribute to the compound's reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antioxidant Properties
The hydroxy group in the compound enhances its ability to scavenge free radicals, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and may have implications in aging and various diseases.
2. Antimicrobial Activity
This compound has shown potential antimicrobial effects against various pathogens. Studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
3. Anti-inflammatory Effects
Preliminary investigations indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Covalent Bonding : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
- Hydrogen Bonding : The hydroxy group can participate in hydrogen bonding, influencing protein structure and activity.
These interactions suggest that the compound may modulate enzyme activities or receptor functions, leading to its observed biological effects.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
Applications in Drug Development
Due to its diverse biological activities, this compound is being investigated as a potential lead compound for drug development. Its role as an intermediate in synthesizing more complex organic molecules further enhances its significance in medicinal chemistry. Researchers are particularly focused on:
Properties
IUPAC Name |
ethyl 4-(4-formylphenoxy)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-16-13(15)4-3-9-17-12-7-5-11(10-14)6-8-12/h5-8,10H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELMYVTXAHKHBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573559 | |
Record name | Ethyl 4-(4-formylphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92991-64-5 | |
Record name | Ethyl 4-(4-formylphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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